Compound Description: Oliceridine is a G protein-biased mu opioid agonist that has completed Phase III clinical trials for treating moderate-to-severe acute pain. [] Oliceridine demonstrates an improved therapeutic window compared to traditional opioids. []
Relevance: While Oliceridine targets the mu opioid receptor and the compound likely interacts with another opioid receptor subtype, their shared classification as G protein-biased opioid agonists makes Oliceridine relevant. Both compounds are designed to preferentially activate G protein signaling pathways over beta-arrestin recruitment, potentially leading to reduced side effects. []
Nalfurafine
Compound Description: Nalfurafine is a G protein-biased kappa agonist. [] It is being investigated for its potential to reduce pain and itch while exhibiting fewer side effects like anhedonia and psychosis commonly associated with unbiased kappa opioid agonists. []
Relevance: Nalfurafine's classification as a G protein-biased kappa agonist makes it directly relevant to the compound . Both compounds are likely to share a similar mechanism of action, interacting with the kappa opioid receptor to primarily activate G protein signaling. []
22-Thiocyanatosalvinorin A (RB-64)
Compound Description: RB-64 is a G protein-biased kappa agonist. [] It is being investigated for its potential to reduce pain and itch while exhibiting fewer side effects like anhedonia and psychosis commonly associated with unbiased kappa opioid agonists. []
Relevance: RB-64 is structurally related to the compound as they are both G protein-biased kappa agonists. This suggests they may share a similar binding site on the kappa opioid receptor and activate similar downstream signaling pathways. []
Mesyl-salvinorin B
Compound Description: Mesyl-salvinorin B is a G protein-biased kappa agonist. [] Research suggests it may hold potential for managing pain and itch while mitigating the risk of side effects like anhedonia and psychosis often observed with unbiased kappa agonists. []
Relevance: Mesyl-salvinorin B and the compound belong to the same class of G protein-biased kappa agonists. This shared classification implies they are likely to exhibit comparable pharmacological profiles and could potentially be used for similar therapeutic purposes. []
Compound Description: Triazole 1.1 is a G protein-biased kappa agonist. [] Studies are underway to evaluate its potential for pain and itch management while minimizing the risk of adverse effects like anhedonia and psychosis associated with unbiased kappa opioid agonists. []
Relevance: Triazole 1.1 and N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide are both G protein-biased kappa agonists and both contain a 1,2,4-triazole ring in their structures, highlighting their close relationship and potential for similar therapeutic applications. []
Compound Description: HS666 is a G protein-biased kappa agonist. [] It is being researched for its ability to alleviate pain and itch with potentially fewer side effects compared to unbiased kappa opioid agonists, specifically anhedonia and psychosis. []
Relevance: As both HS666 and N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide are classified as G protein-biased kappa agonists, they are expected to interact with the kappa opioid receptor similarly, making HS666 a structurally related compound. []
Compound Description: Compound 5/BPHA is a G protein-biased kappa agonist. [] It is under investigation for its potential in reducing pain and itch while mitigating the likelihood of side effects such as anhedonia and psychosis often observed with unbiased kappa opioid agonists. []
Relevance: Being categorized as G protein-biased kappa agonists, both Compound 5/BPHA and N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide share a significant structural relationship and might offer comparable therapeutic benefits. []
6-Guanidinonaltrindole (6'GNTI)
Compound Description: 6'GNTI is a G protein-biased kappa agonist. [] Its potential in pain and itch management, along with its capacity to minimize side effects like anhedonia and psychosis commonly associated with unbiased kappa opioid agonists, is currently being explored. []
Relevance: 6'GNTI's classification as a G protein-biased kappa agonist directly relates it to the compound . Both compounds likely bind to and activate the kappa opioid receptor similarly, suggesting a potential for shared therapeutic applications. []
Collybolide
Compound Description: Collybolide is a G protein-biased kappa agonist. [] Research on collybolide focuses on its potential for pain and itch relief, with an emphasis on reducing side effects like anhedonia and psychosis frequently linked to unbiased kappa agonists. []
Relevance: Collybolide, along with N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide, falls under the category of G protein-biased kappa agonists. This shared classification suggests a strong structural relationship and potential for comparable pharmacological activities. []
[Leu31, Pro34]NPY
Compound Description: [Leu31, Pro34]NPY is a selective Y1 receptor agonist. []
Relevance: While [Leu31, Pro34]NPY targets the Y1 receptor, its structural similarity to neuropeptide Y (NPY), which also binds to the Y2 receptor, makes it indirectly related to the compound . This connection arises from the focus on G protein-biased agonists within the same biological system. []
NPY13–36
Compound Description: NPY13–36 acts as a selective agonist for Y2 receptors. []
Relevance: As a Y2 receptor agonist, NPY13–36 is relevant because it highlights the existence of selective ligands for different NPY receptor subtypes. Although the compound targets the kappa opioid receptor, both research areas involve exploring biased agonism and its effects on G protein signaling. []
BIIE 0246
Compound Description: BIIE 0246 is a selective antagonist for the Y2 receptor. []
Relevance: BIIE 0246 exemplifies the development of selective antagonists for specific NPY receptor subtypes. While the target receptor differs, the overarching theme of investigating biased agonism and its impact on downstream signaling pathways, particularly G protein activation, connects this compound to N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide. []
BIBP 3226
Compound Description: BIBP 3226 acts as a selective antagonist for the Y1 receptor. []
Relevance: Similar to BIIE 0246, BIBP 3226 exemplifies the development of selective antagonists for specific NPY receptor subtypes. While the target receptor differs, the overarching theme of investigating biased agonism and its impact on downstream signaling pathways, particularly G protein activation, connects this compound to N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide. []
Pancreatic Polypeptide
Compound Description: Pancreatic polypeptide functions as an agonist for Y4 receptors. []
Relevance: The inclusion of pancreatic polypeptide, a Y4 receptor agonist, emphasizes the diversity of ligands and their specificities within the NPY receptor family. Despite targeting different receptors, both research areas delve into G protein-coupled receptor signaling and the potential of biased agonism. []
JNJ-5207787
Compound Description: JNJ-5207787 is a selective, non-peptidic, low-molecular-weight Y2 receptor antagonist. []
Relevance: JNJ-5207787 exemplifies the development of selective antagonists for specific NPY receptor subtypes. While the target receptor differs, the overarching theme of investigating biased agonism and its impact on downstream signaling pathways, particularly G protein activation, connects this compound to N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide. []
Compound Description: This compound is another name for JNJ-5207787, a selective Y2 receptor antagonist. []
Relevance: This compound's presence reinforces the focus on developing selective ligands for specific NPY receptor subtypes. While the target receptor differs, the overarching theme of investigating biased agonism and its impact on downstream signaling pathways, particularly G protein activation, connects this compound to N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide. []
Infigratinib (BGJ398)
Compound Description: Infigratinib is a pan-FGFR inhibitor showing promise in treating cholangiocarcinoma, as demonstrated in the Phase-3 PROOF clinical trial. []
Relevance: Infigratinib's relevance stems from its role as a target for identifying structurally similar compounds with potential inhibitory activity against FGFR-1. This approach, based on pharmacophore modeling, aims to discover new drug candidates with improved properties. Although the target is different, the use of structure-based drug design connects it to the exploration of structure-activity relationships in drug discovery. []
Compound Description: Hit-1 is a potential FGFR-1 inhibitor identified through virtual screening based on the pharmacophore of infigratinib. [] Docking studies suggest that it binds to the FGFR-1 active site, indicating its potential as a lead compound for further development. []
Relevance: Hit-1, identified through its structural similarity to infigratinib, underscores the importance of pharmacophore-based virtual screening in drug discovery. While the targets differ, both research efforts emphasize the significance of structural information and computational methods in identifying new drug candidates. []
Compound Description: Hit-4, another potential FGFR-1 inhibitor, was identified through pharmacophore-based virtual screening using infigratinib as a template. [] Docking studies suggest that Hit-4 occupies the entire pharmacophoric space of infigratinib and exhibits favorable interactions with the FGFR-1 active site. []
Relevance: Hit-4's identification reinforces the power of structure-based drug design and highlights the value of using known active compounds like infigratinib as starting points for discovering novel inhibitors. Although the specific targets differ, the underlying principle of leveraging structural information for drug development connects Hit-4 to N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide. []
20. Furamizole* Compound Description: Furamizole is an antimicrobial agent containing an oxadiazole nucleus. []
Relevance: Furamizole's inclusion highlights the antimicrobial properties associated with the oxadiazole nucleus. While the specific structure of N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide differs, its potential antimicrobial activity could be explored considering this shared structural feature. []
Relevance: This compound's potent antimicrobial activity underscores the potential of the oxadiazole scaffold in medicinal chemistry. Though structurally different from N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide, its inclusion highlights the broad range of biological activities achievable with modifications to the oxadiazole core. []
Compound Description: Similar to compound 1a, compound 1b is a symmetrical 2,5-difunctionalized 1,3,4-oxadiazole exhibiting promising antimicrobial properties. []
Relevance: Compound 1b reinforces the potential of the oxadiazole scaffold as a source of antimicrobial agents. While N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide may not be a direct analog, its potential for antimicrobial activity should be considered, given the diverse pharmacological profiles associated with oxadiazole derivatives. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.